7-(4-fluorophenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-fluorophenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylsulfanylphenyl group, and a chromeno-triazolo-pyrimidine core
Preparation Methods
The synthesis of 7-(4-fluorophenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a multi-step process involving the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is carried out at room temperature and has been shown to yield excellent results . The reaction conditions typically involve the use of solvents such as ethanol or methanol, and the reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(4-fluorophenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
When compared to other similar compounds, 7-(4-fluorophenyl)-6-[4-(methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique structural features and diverse range of applications. Similar compounds include:
Thiazolo[3,2-b][1,2,4]triazole: Known for its high yields and straightforward synthesis.
Triazolo[3,4-b][1,3,4]thiadiazine:
These compounds share some structural similarities but differ in their specific functional groups and overall properties, making each one unique in its own right.
Properties
Molecular Formula |
C25H19FN4OS |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
11-(4-fluorophenyl)-9-(4-methylsulfanylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C25H19FN4OS/c1-32-18-12-8-16(9-13-18)24-21-22(19-4-2-3-5-20(19)31-24)29-25-27-14-28-30(25)23(21)15-6-10-17(26)11-7-15/h2-14,23-24H,1H3,(H,27,28,29) |
InChI Key |
ZENKZVGSUOSJJW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=C(C=C6)F |
Origin of Product |
United States |
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